2-Fluoro-4-(1h-pyrazol-1-yl)benzonitrile
Description
2-Fluoro-4-(1H-pyrazol-1-yl)benzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted with a fluorine atom at the 2-position and a 1H-pyrazol-1-yl group at the 4-position. This structure combines the electron-withdrawing properties of fluorine and the nitrile group, which can enhance metabolic stability and binding affinity in pharmaceutical contexts. Its precise stereoelectronic profile and physicochemical properties are often elucidated via crystallographic tools like SHELX-based software, ensuring accurate structural characterization .
Properties
CAS No. |
433920-91-3 |
|---|---|
Molecular Formula |
C10H6FN3 |
Molecular Weight |
187.17 g/mol |
IUPAC Name |
2-fluoro-4-pyrazol-1-ylbenzonitrile |
InChI |
InChI=1S/C10H6FN3/c11-10-6-9(3-2-8(10)7-12)14-5-1-4-13-14/h1-6H |
InChI Key |
QMVQCZURALJGBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=C(C=C2)C#N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1. Substituent Effects on Key Properties
| Halogen | Atomic Radius (Å) | Electronegativity | logP | Metabolic Stability |
|---|---|---|---|---|
| F | 0.64 | 3.98 | ~1.8 | High |
| Cl | 0.99 | 3.16 | ~2.3 | Moderate |
Table 2. Pharmacokinetic Implications
| Property | Fluoro Derivative | Chloro Derivative |
|---|---|---|
| Membrane Permeability | Higher | Moderate |
| Metabolic Degradation | Slower (C-F bond inert) | Faster (C-Cl reactive) |
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